1-Bromo-2-(dichloromethyl)benzene
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Overview
Description
1-Bromo-2-(dichloromethyl)benzene is an organic compound with the molecular formula C7H5BrCl2. It consists of a benzene ring substituted with a bromine atom and a dichloromethyl group. This compound is part of the broader class of halogenated benzenes, which are known for their diverse applications in organic synthesis and industrial processes .
Preparation Methods
One common method is the reaction of benzene with bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . This process yields bromobenzene, which can then be further reacted with dichloromethyl reagents under specific conditions to produce 1-Bromo-2-(dichloromethyl)benzene .
Chemical Reactions Analysis
1-Bromo-2-(dichloromethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The dichloromethyl group can be oxidized to form carboxylic acids or reduced to form methyl groups.
Coupling Reactions: The compound can participate in palladium-catalyzed coupling reactions, such as the Suzuki reaction, to form biaryl compounds.
Scientific Research Applications
1-Bromo-2-(dichloromethyl)benzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is utilized in the development of new materials with specific electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(dichloromethyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The bromine atom and dichloromethyl group can participate in various chemical reactions, influencing the reactivity and stability of the compound. The electrophilic nature of the bromine atom allows it to form bonds with nucleophiles, while the dichloromethyl group can undergo further chemical transformations .
Comparison with Similar Compounds
1-Bromo-2-(dichloromethyl)benzene can be compared with other halogenated benzenes, such as:
Bromobenzene (C6H5Br): Similar in structure but lacks the dichloromethyl group, making it less reactive in certain chemical reactions.
Chlorobenzene (C6H5Cl): Contains a chlorine atom instead of bromine, resulting in different reactivity and applications.
1-Bromo-2-chlorobenzene (C6H4BrCl): Contains both bromine and chlorine atoms but lacks the dichloromethyl group, leading to distinct chemical properties.
This compound stands out due to the presence of both bromine and dichloromethyl groups, which confer unique reactivity and versatility in various chemical processes.
Properties
CAS No. |
61607-84-9 |
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Molecular Formula |
C7H5BrCl2 |
Molecular Weight |
239.92 g/mol |
IUPAC Name |
1-bromo-2-(dichloromethyl)benzene |
InChI |
InChI=1S/C7H5BrCl2/c8-6-4-2-1-3-5(6)7(9)10/h1-4,7H |
InChI Key |
MABIZNQZHSUZCA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(Cl)Cl)Br |
Origin of Product |
United States |
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